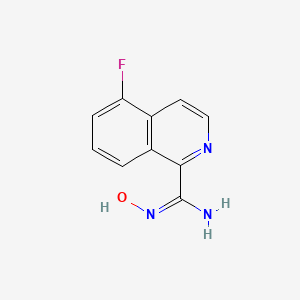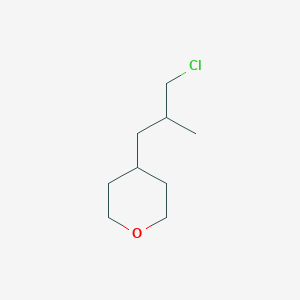![molecular formula C19H30N2O2 B13174374 tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which is often achieved through the reaction of a piperidine derivative with a phenyl-substituted alkyl halide under basic conditions.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the phenyl group or the piperidine ring, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced phenyl or piperidine derivatives.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Protecting Group: It serves as a protecting group for amines in organic synthesis.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemical products, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(piperidin-4-yl)carbamate
- tert-Butyl N-(phenylmethyl)carbamate
- tert-Butyl N-(2-phenylethyl)carbamate
Comparison:
- Structural Differences: While similar compounds may share the tert-butyl carbamate moiety, they differ in the substituents attached to the nitrogen atom. These differences can influence their chemical reactivity and biological activity.
- Unique Features: tert-Butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate is unique due to the presence of both a phenyl group and a piperidine ring, which can enhance its binding interactions and specificity in biological systems.
Propriétés
Formule moléculaire |
C19H30N2O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
tert-butyl N-(3-phenyl-2-piperidin-4-ylpropyl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-17(16-9-11-20-12-10-16)13-15-7-5-4-6-8-15/h4-8,16-17,20H,9-14H2,1-3H3,(H,21,22) |
Clé InChI |
JKZANDMDQIWQAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


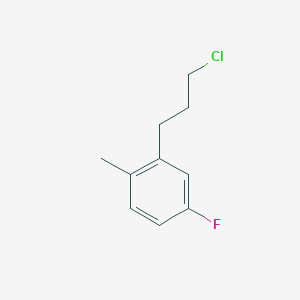

![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)
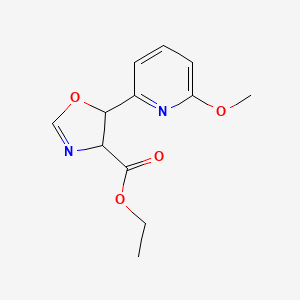
![5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)
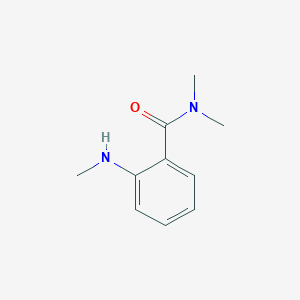
![1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13174320.png)
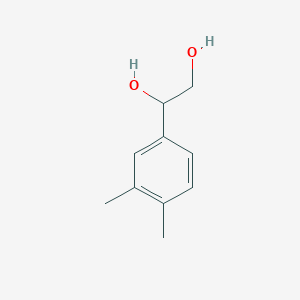

![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)

